molecular formula C18H18ClNO2 B579637 Remerinehydrochloride CAS No. 17669-16-8

Remerinehydrochloride

Cat. No. B579637
CAS RN: 17669-16-8
M. Wt: 315.797
InChI Key: SFAVZRNMTSBKPO-PFEQFJNWSA-N
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Description

Remerinehydrochloride is a chemical compound with the molecular formula C18H18ClNO2 . It has a molecular weight of 315.8 g/mol . The IUPAC name for this compound is (12R)-11-methyl-3,5-dioxa-11-azapentacyclo .


Molecular Structure Analysis

The molecular structure of Remerinehydrochloride can be represented by various formats including InChI, InChIKey, Canonical SMILES, and Isomeric SMILES . The exact mass of Remerinehydrochloride is 315.1026065 g/mol .


Physical And Chemical Properties Analysis

Remerinehydrochloride has a molecular weight of 315.8 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The topological polar surface area of Remerinehydrochloride is 21.7 Ų .

Scientific Research Applications

  • Linear Mixed-Effects Models in Research : The application of linear mixed-effects models using functions like lme4 in R is a significant tool in research, facilitating the analysis of complex data structures, including those in biomedical research (Bates et al., 2014).

  • Affimer Proteins as Research Reagents : Affimer proteins have emerged as versatile and renewable affinity reagents in research, offering complementary benefits to antibodies in molecular and cell biology applications, including targeting various molecules and modulating protein function (Tiede et al., 2017).

  • Gimeracil's Role in Radiosensitizing : The use of Gimeracil in radiosensitizing cells by inhibiting homologous recombination is an important area of research, enhancing the efficacy of radiotherapy (Takagi et al., 2010).

  • Synthesis and Application in Catalysis : Research on the synthesis of bis(oxazolinylphenolato/thiazolinylphenolato) chelate ligand complexes and their impact on catalytic activities demonstrates significant application in catalysis and environmental research (Liu et al., 2016).

  • GPCR Oligomerization Studies : Studies on G-protein-coupled receptor (GPCR) oligomerization, including homo- and heteromerization, provide critical insights into biochemical characteristics, ligand recognition, and signaling pathways, relevant in pharmacological and neurological research (Ferré & Franco, 2010).

  • Ionic Liquid Reuse in Chemical Reactions : Investigating the reuse of ionic liquids in reactions like n-hexane isomerization highlights the importance of sustainable practices in chemical processes (Skripnik et al., 2022).

  • Ethylmercury Transport Across the Blood-Brain Barrier : Research on the transport of ethylmercury-containing compounds across the blood-brain barrier is crucial in understanding the toxicological impact of certain compounds on neural tissues (Kern et al., 2019).

  • Lomerizine in Neuroprotection and Vision Research : The use of lomerizine dihydrochloride in neuroprotection, particularly in the context of optic nerve injury and visual function restoration, is a significant area of neuroscientific research (Selt et al., 2010).

  • Retinoid Cycle Enzymes in Vision Research : Understanding key enzymes in the retinoid cycle of the vertebrate retina is crucial for insights into retinal diseases and vision research (Kiser et al., 2012).

  • Gum Tragacanth-Based Drug Delivery Research : Development of Gum tragacanth–acrylic acid-based hydrogels for controlled drug release, exemplified by cetirizine dihydrochloride, shows applications in pharmaceutical research and drug delivery systems (Kaith et al., 2012).

properties

IUPAC Name

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAVZRNMTSBKPO-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remerinehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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